molecular formula C11H13NO2 B162933 5-Methoxytryptophol CAS No. 712-09-4

5-Methoxytryptophol

Cat. No.: B162933
CAS No.: 712-09-4
M. Wt: 191.23 g/mol
InChI Key: QLWKTGDEPLRFAT-UHFFFAOYSA-N
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Description

Diethylaminoethoxyethanol: 2-[2-(Diethylamino)ethoxy]ethanol ) is an organic compound with the molecular formula C8H19NO2. It exists as a liquid at room temperature and exhibits interesting properties due to its polyfunctional nature. Specifically, it contains a tertiary amine, an ether group, and a hydroxyl functionality. Like other organic amines, it acts as a weak base .

Mechanism of Action

Target of Action

5-Methoxytryptophol is a natural indole present in the pineal gland . It is synthesized from serotonin , indicating that its primary targets could be serotonin receptors or other components of the serotonin signaling pathway.

Mode of Action

It is known to be biologically active and exhibits a circadian pattern synchronized with the day-night cycle . This suggests that it may interact with its targets to modulate circadian rhythms.

Biochemical Pathways

This compound is synthesized from serotonin This suggests that it is involved in the serotonin metabolic pathway

Result of Action

This compound is known to be biologically active and plays a role in regulating circadian rhythms . This suggests that its action at the molecular and cellular level contributes to the synchronization of biological processes with the day-night cycle.

Action Environment

The action of this compound is likely influenced by environmental factors such as light and dark cycles, which are known to affect the function of the pineal gland where this compound is synthesized . Other factors, such as diet and stress, could also potentially influence its action, efficacy, and stability, although more research is needed to confirm this.

Preparation Methods

Synthetic Routes::

    Diethylaminoethoxyethanol can be synthesized through alkoxylation of ethanolamine with diethyl sulfate or diethyl chloride. The reaction proceeds as follows:

    Alkoxylation Reaction: HOCH2CH2NH2+(C2H5O)2SO4HOCH2CH2N(C2H5)2CH2CH2OH\text{HOCH}_2\text{CH}_2\text{NH}_2 + \text{(C}_2\text{H}_5\text{O})_2\text{SO}_4 \rightarrow \text{HOCH}_2\text{CH}_2\text{N}(C_2\text{H}_5)_2\text{CH}_2\text{CH}_2\text{OH} HOCH2​CH2​NH2​+(C2​H5​O)2​SO4​→HOCH2​CH2​N(C2​H5​)2​CH2​CH2​OH

    Base-Catalyzed Reaction: Ethanolamine reacts with diethyl sulfate in the presence of a base (such as sodium hydroxide) to yield diethylaminoethoxyethanol.

Industrial Production:: Industrial-scale production methods typically involve the alkoxylation process using diethyl sulfate or diethyl chloride.

Chemical Reactions Analysis

Diethylaminoethoxyethanol undergoes various reactions:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the compound leads to the formation of diethylaminoethanol.

    Substitution: The hydroxyl group can be substituted with other functional groups. Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents.

Major products:

  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Diethylaminoethanol.

Scientific Research Applications

Diethylaminoethoxyethanol finds applications in various fields:

    Chemistry: Used as a reagent in organic synthesis.

    Biology: May serve as a building block for designing bioactive compounds.

    Medicine: Investigated for potential pharmaceutical applications.

    Industry: Employed in the production of specialty chemicals.

Comparison with Similar Compounds

Diethylaminoethoxyethanol stands out due to its unique combination of amine, ether, and hydroxyl groups. Similar compounds include:

Properties

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-9-2-3-11-10(6-9)8(4-5-13)7-12-11/h2-3,6-7,12-13H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWKTGDEPLRFAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221394
Record name Methoxytryptophol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

712-09-4
Record name 5-Methoxytryptophol
Source CAS Common Chemistry
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Record name Methoxytryptophol
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Record name Methoxytryptophol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxy-1H-indole-3-ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.837
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Methoxytryptophol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001896
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of 15 g of (5-methoxyindol-3-yl)acetic acid (0.073 mol) in 100 ml of tetrahydrofuran is added to a suspension of 2.1 g (0.219 mol) of lithium aluminum hydride in 100 ml of ethyl ether and the reaction mixture is brought to reflux for 6 hours. The reaction mixture is then hydrolyzed with 80 ml of a saturated aqueous magnesium sulfate solution. The whole mixture is filtered through celite and the solvents are evaporated under vacuum. The residue is taken up in a small amount of water and extracted a number of times with dichloromethane. The product is obtained after evaporation of the solvant.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 5-methoxytryptophol synthesized in the pineal gland?

A1: 5-ML is synthesized from serotonin through a two-step enzymatic pathway. Initially, serotonin is converted to 5-hydroxytryptophol by the enzyme alcohol dehydrogenase. Subsequently, hydroxyindole-O-methyltransferase (HIOMT) catalyzes the methylation of 5-hydroxytryptophol to form 5-ML [, ].

Q2: Does the synthesis of 5-ML exhibit diurnal variation?

A2: Yes, 5-ML synthesis in the pineal gland follows a rhythmic pattern synchronized with the light-dark cycle, showing significant increases during daylight hours in various vertebrate species []. This rhythm is influenced by the prevailing photoperiod, demonstrating an inverse relationship with melatonin concentrations [].

Q3: Is the pineal gland the sole source of 5-ML?

A3: While the pineal gland is a primary source, research suggests that 5-ML can also be metabolized within the eye from melatonin []. This local metabolism suggests a potential neuromodulatory role for retinal 5-ML.

Q4: What is the role of 5-ML in the circadian system?

A4: 5-ML exhibits a distinct diurnal rhythm, with peak concentrations observed during the light phase, contrasting with the nocturnal peak of melatonin []. This inverse relationship suggests a potential role in regulating circadian rhythms, potentially opposing or complementing the actions of melatonin.

Q5: How does 5-ML interact with its target receptors?

A5: The precise mechanisms of 5-ML action remain to be fully elucidated. While it exhibits relatively low affinity for melatonin receptors compared to melatonin itself, some studies suggest that it might interact with these receptors, particularly at higher concentrations [, ]. Additionally, 5-ML might exert its effects through alternative signaling pathways yet to be identified.

Q6: Does 5-ML affect the immune system?

A6: Preliminary evidence suggests that 5-ML might possess immunomodulatory properties. A study in healthy volunteers showed that 5-ML administration influenced cytokine levels, increasing IL-2 (an immunostimulatory cytokine) and decreasing IL-6 (a suppressive cytokine) []. These findings warrant further investigation into 5-ML’s potential role in modulating immune responses.

Q7: What are the potential therapeutic benefits of 5-ML?

A7: While research on the therapeutic applications of 5-ML is still in its early stages, several promising avenues are being explored. Studies suggest potential benefits in areas such as immunomodulation, antitumor activity, and antioxidant defense [, ].

Q8: How does 5-ML exhibit antioxidant activity?

A8: In vitro studies demonstrate that 5-ML acts as a potent electron donor and radical scavenger []. It effectively inhibits the formation of and catalyzes the reduction of radical cations. This antioxidant capacity might contribute to its potential protective effects against oxidative stress.

Q9: Has 5-ML been investigated for its antitumor properties?

A9: Preclinical studies have explored the potential antitumor effects of 5-ML. For instance, a preliminary phase II clinical trial investigated the efficacy of low-dose IL-2 in combination with melatonin and 5-ML in patients with advanced solid tumors []. While preliminary, the results suggested potential therapeutic benefits, warranting further clinical investigation.

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C11H13NO2, and its molecular weight is 191.23 g/mol.

Q11: What analytical methods are employed to quantify 5-ML?

A11: Several analytical methods have been developed for the quantification of 5-ML, including gas chromatography-mass spectrometry (GC-MS) [, , ] and high-performance liquid chromatography (HPLC) with various detection methods such as electrochemical detection [] and fluorescence detection []. More recently, ultrahigh-performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed for the simultaneous determination of multiple indoles, including 5-ML, in complex matrices like sparkling wines [].

Q12: Are there specific challenges in measuring 5-ML in biological samples?

A12: Quantifying 5-ML in biological samples, particularly plasma, presents challenges due to its low circulating concentrations. Early attempts to measure pineal indoles were hampered by the potential for cross-measuring extraneous compounds []. The development of highly sensitive and specific assays, like GC-MS and radioimmunoassay, has been crucial in overcoming these limitations and facilitating accurate 5-ML quantification.

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